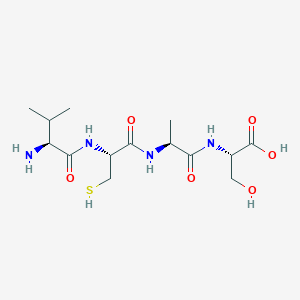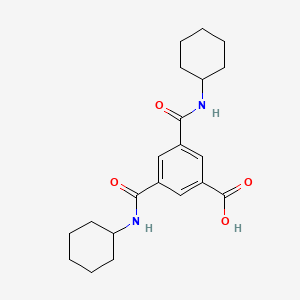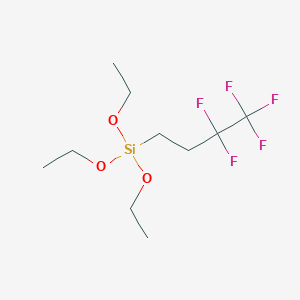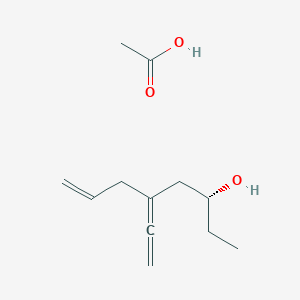![molecular formula C13H21O4PS B14218169 1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene CAS No. 827304-08-5](/img/structure/B14218169.png)
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene is a complex organic compound with a unique structure that includes a diethoxyphosphoryl group, a sulfinyl group, and a methylbenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diethoxyphosphoryl group: This can be achieved by reacting a suitable alcohol with phosphorus oxychloride (POCl3) under controlled conditions.
Introduction of the sulfinyl group: This step involves the oxidation of a thioether precursor using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Attachment to the methylbenzene moiety: The final step involves coupling the diethoxyphosphorylethylsulfinyl intermediate with a methylbenzene derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The sulfinyl group can be reduced to a thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of substituted phosphonate derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene involves its interaction with specific molecular targets. The diethoxyphosphoryl group can act as a phosphorylating agent, modifying proteins and enzymes by transferring the phosphoryl group. This modification can alter the activity, stability, and interactions of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(S)-1-diethoxyphosphorylethylsulfonyl]-4-methylbenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-[(S)-1-diethoxyphosphorylethylthio]-4-methylbenzene: Similar structure but with a thioether group instead of a sulfinyl group.
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene is unique due to the presence of both diethoxyphosphoryl and sulfinyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
827304-08-5 |
|---|---|
Molekularformel |
C13H21O4PS |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene |
InChI |
InChI=1S/C13H21O4PS/c1-5-16-18(14,17-6-2)12(4)19(15)13-9-7-11(3)8-10-13/h7-10,12H,5-6H2,1-4H3/t12?,19-/m1/s1 |
InChI-Schlüssel |
UGUSJHBLUZYFKW-FKWGRNQDSA-N |
Isomerische SMILES |
CCOP(=O)(C(C)[S@@](=O)C1=CC=C(C=C1)C)OCC |
Kanonische SMILES |
CCOP(=O)(C(C)S(=O)C1=CC=C(C=C1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)



![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)


![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)
![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)

![Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14218147.png)
